

Application Notes and Protocols: Trimesitylphosphine as a Supporting Ligand in Gold Catalysis

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Compound of Interest		
Compound Name:	Trimesitylphosphine	
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Introduction

Trimesitylphosphine (P(Mes)3) is a bulky, electron-rich triarylphosphine ligand that has garnered significant attention in the field of homogeneous gold catalysis. Its unique steric and electronic properties play a crucial role in stabilizing gold(I) catalytic species, enhancing their reactivity, and influencing the selectivity of various organic transformations. The sterically demanding mesityl groups (2,4,6-trimethylphenyl) create a sterically congested environment around the gold center, which can prevent catalyst decomposition and facilitate challenging reactions by limiting side pathways.[1] This document provides detailed application notes, experimental protocols, and comparative data on the use of **trimesitylphosphine** as a supporting ligand in gold-catalyzed reactions, with a focus on the synthesis of the catalyst precursor, chloro(**trimesitylphosphine**)gold(I), and its application in key organic transformations.

Synthesis of Chloro(trimesitylphosphine)gold(I)

The most common precursor for **trimesitylphosphine**-gold catalysis is chloro(**trimesitylphosphine**)gold(I), [(P(Mes)3)AuCl]. This air-stable, white solid can be synthesized through the reaction of a suitable gold(I) or gold(III) precursor with **trimesitylphosphine**. A general and reliable method involves the reduction of chloroauric acid

Methodological & Application





(HAuCl4) in the presence of the phosphine ligand or the displacement of a labile ligand from a gold(I) complex.[2]

Experimental Protocol: Synthesis of Chloro(trimesitylphosphine)gold(I)

This protocol is adapted from general procedures for the synthesis of chloro(phosphine)gold(I) complexes.[2]

Materials:

- Tetrachloroauric(III) acid trihydrate (HAuCl4·3H2O)
- **Trimesitylphosphine** (P(Mes)3)
- Ethanol (95%)
- Dichloromethane (DCM)
- Hexane
- Standard laboratory glassware (Round-bottom flask, condenser, etc.)
- · Magnetic stirrer and heating mantle

Procedure:

- In a round-bottom flask, dissolve tetrachloroauric(III) acid trihydrate (1.0 equiv) in 95% ethanol.
- In a separate flask, dissolve **trimesitylphosphine** (2.2 equiv) in 95% ethanol.
- Slowly add the trimesitylphosphine solution to the stirring solution of chloroauric acid at room temperature.
- A white precipitate of chloro(trimesitylphosphine)gold(I) should form immediately.
- Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.



- Collect the white solid by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and byproducts.
- The crude product can be further purified by recrystallization from a dichloromethane/hexane solvent system. Dissolve the solid in a minimal amount of hot dichloromethane and add hexane until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, and then cool in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

Characterization: The final product should be a white, crystalline solid. Characterization can be performed using:

- 31P NMR: A single peak is expected, shifted downfield upon coordination to gold.
- 1H NMR: To confirm the presence of the mesityl groups.
- Melting Point Analysis: For comparison with literature values.

Applications in Gold Catalysis

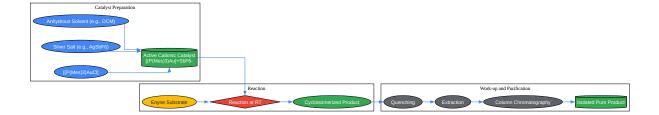
Gold(I) complexes bearing **trimesitylphosphine** are effective catalysts for a range of organic transformations, including the activation of alkynes and allenes towards nucleophilic attack. Key applications include cycloisomerization reactions and intermolecular additions.

Cycloisomerization of Enynes

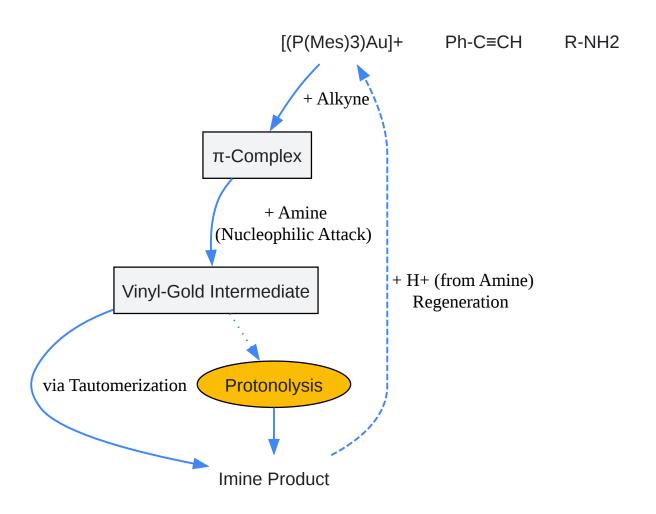
Gold(I) catalysts are particularly adept at promoting the cycloisomerization of enynes, which are molecules containing both an alkene and an alkyne functionality. The bulky **trimesitylphosphine** ligand can influence the reaction pathway and product selectivity. The general workflow for such a reaction involves the in situ generation of the active cationic gold(I) species.

Experimental Workflow for Gold-Catalyzed Enyne Cycloisomerization









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References

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- 2. Gold-Catalyzed Cycloisomerization of 1,5-Allenynes via Dual Activation of an Ene Reaction PMC [pmc.ncbi.nlm.nih.gov]
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